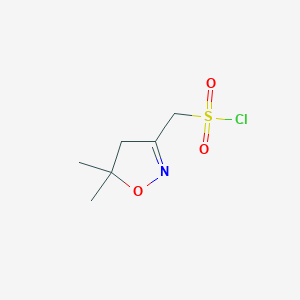

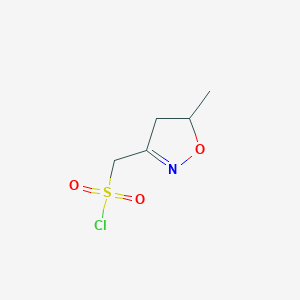

![molecular formula C9H12N4 B6603336 2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile CAS No. 2138031-86-2](/img/structure/B6603336.png)

2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile (AMP-CN) is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic aromatic compound which contains both nitrogen and carbon atoms in its structure, and is used in various chemical synthesis methods to create new compounds. As a versatile compound, AMP-CN has been used in a number of scientific research applications, ranging from the study of its mechanism of action, biochemical and physiological effects, to its advantages and limitations for lab experiments.

科学的研究の応用

2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile has a wide range of applications in the field of scientific research. It is used in the synthesis of various compounds, such as amino acids, peptides, and nucleotides. It has also been used as a reagent in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. Additionally, this compound has been used in the synthesis of various polymers and materials, such as polyurethanes, polyesters, and polycarbonates. Furthermore, it has been used in the synthesis of various fluorescent dyes and chromophores.

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with various biological targets .

Mode of Action

It’s worth noting that related compounds, such as imidazo[1,2-a]pyridines, have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Related compounds have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . .

実験室実験の利点と制限

2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile has several advantages for use in lab experiments. It is a relatively inexpensive compound, which makes it an attractive option for use in research. Additionally, it is a versatile compound, which can be used in a variety of applications. Furthermore, it is relatively stable and non-toxic, making it safe to handle and store.

However, there are some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in certain applications. Additionally, the compound is sensitive to heat and light, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for the use of 2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential use of the compound in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics. Furthermore, further research could be conducted to explore the potential use of the compound in the synthesis of various polymers and materials. Finally, further research could be conducted to explore the potential use of the compound in the synthesis of various fluorescent dyes and chromophores.

合成法

2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile is synthesized via a two-step process. In the first step, an amide is formed by reacting 2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine (AMP) with a suitable carbonyl compound, such as ethyl acetate or ethyl cyanoacetate. This reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid. The second step involves the conversion of the amide into this compound by the use of a suitable reducing agent, such as sodium borohydride. This reaction is typically carried out in an aqueous solution.

生化学分析

Biochemical Properties

2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile and these kinases can modulate signal transduction pathways, affecting cell growth and differentiation .

Cellular Effects

The effects of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .

Molecular Mechanism

At the molecular level, 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit the activity of certain proteases, enzymes that break down proteins, by binding to their catalytic sites. This inhibition can lead to the accumulation of specific proteins within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

特性

IUPAC Name |

2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6-2-3-13-7(5-10)9(11)12-8(13)4-6/h6H,2-4,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEDRKFMTBTIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(=NC(=C2C#N)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)

![methyl 8-fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6603287.png)

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)

![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)

![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B6603341.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)